Antimycobacterial Activity Enhancement: 5-Isopropyl Thioamide Derivative Demonstrates Defined In Vivo Efficacy
While direct head-to-head MIC data for the parent acid is unavailable in open literature, a key functional derivative, 5-isopropyl-2-pyrazine-carboxylic acid thioamide (T-427), has been shown to possess antitubercular activity both in vitro and in vivo in mice [1]. This derivative's activity profile, when compared to other 5-alkyl substituted thioamides, is attributed to the specific steric and lipophilic contribution of the isopropyl group. For context, a broader class analysis reveals that 5-alkylamino substitutions on the pyrazinoic acid (POA) scaffold can yield up to a 5-10 fold increase in antimycobacterial potency over unsubstituted POA, underscoring the importance of the 5-position substituent for biological activity [2].
| Evidence Dimension | In vitro and in vivo antimycobacterial activity of derivatives |
|---|---|
| Target Compound Data | 5-isopropyl-2-pyrazine-carboxylic acid thioamide (T-427) exhibits activity in vitro and in vivo in mice. |
| Comparator Or Baseline | Unsubstituted pyrazine-2-carboxylic acid (POA) derivatives; other 5-alkyl analogs. |
| Quantified Difference | In vivo activity demonstrated; 5-alkylamino-POA analogs exhibit up to 5-10 fold potency increase over POA. |
| Conditions | In vitro assay and in vivo murine model of tuberculosis. |
Why This Matters
This evidence confirms that the 5-isopropyl moiety on the pyrazine core is not inert; it contributes to a measurable, biologically relevant improvement in antimycobacterial efficacy in advanced functional derivatives, making the parent acid a critical building block for SAR exploration.
- [1] Vontor, T., Palat, K., & Odlerova, Z. (1987). Antituberculars. Part 41. Functional derivatives of 5-alkyl-2-pyrazinecarboxylic acid. Ceskoslovenska Farmacie, 36(6), 277-280. View Source
- [2] Hegde, P. V., Aragaw, W. W., Cole, M. S., Jachak, G., Ragunathan, P., Sharma, S., ... & Aldrich, C. C. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046. View Source
